7-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
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Overview
Description
7-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzodioxine, a bicyclic structure containing a benzene ring fused with a dioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves cyclization reactions. One common method is the reaction of acetyl chloride with methylcyclopropene aldehyde under appropriate conditions to form the desired compound . Another method involves the oxidation of 2,3-dihydro-1,4-benzodioxine using oxidizing agents such as hydrogen peroxide or potassium permanganate, followed by carboxylation to obtain the target product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
7-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid: A closely related compound with similar structural features.
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid: Another compound with a benzodioxine core, used in different research contexts.
Uniqueness
7-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is unique due to its specific methyl and carboxylic acid substitutions, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for targeted research applications and the development of specialized materials.
Properties
CAS No. |
819800-81-2 |
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Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
7-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
InChI |
InChI=1S/C10H10O4/c1-6-4-7(10(11)12)9-8(5-6)13-2-3-14-9/h4-5H,2-3H2,1H3,(H,11,12) |
InChI Key |
GXGDXFRDPYBOEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OCCO2)C(=O)O |
Origin of Product |
United States |
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